4-methoxy-N-(2-phenoxyethyl)benzamide
Description
4-Methoxy-N-(2-phenoxyethyl)benzamide is a benzamide derivative characterized by a 4-methoxy-substituted benzoyl group linked to a 2-phenoxyethylamine moiety. Its molecular formula is C₁₆H₁₇NO₄, with a molecular weight of 287.31 g/mol. The compound’s structure combines a methoxy group at the para position of the benzamide ring, which is critical for electronic and steric interactions, and a phenoxyethyl chain that may enhance lipophilicity and influence receptor binding .
Applications of such benzamides span medicinal chemistry (e.g., receptor ligands) and agrochemical research (e.g., plant growth inhibitors) .
Properties
IUPAC Name |
4-methoxy-N-(2-phenoxyethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c1-19-14-9-7-13(8-10-14)16(18)17-11-12-20-15-5-3-2-4-6-15/h2-10H,11-12H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTNVJRWSJIUYIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCCOC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-(2-phenoxyethyl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-methoxybenzoic acid and 2-phenoxyethylamine.
Activation of Carboxylic Acid: The carboxylic acid group of 4-methoxybenzoic acid is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Amide Formation: The activated carboxylic acid reacts with 2-phenoxyethylamine to form the desired benzamide. This reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran (THF) under mild conditions.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring can further enhance the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-N-(2-phenoxyethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3).
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions, where nucleophiles such as thiols or amines replace the phenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thiols or amines in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: 4-hydroxy-N-(2-phenoxyethyl)benzamide.
Reduction: 4-methoxy-N-(2-phenoxyethyl)benzylamine.
Substitution: 4-methoxy-N-(2-(substituted)ethyl)benzamide.
Scientific Research Applications
4-Methoxy-N-(2-phenoxyethyl)benzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe to study enzyme-substrate interactions and protein-ligand binding.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-methoxy-N-(2-phenoxyethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and phenoxyethyl groups contribute to its binding affinity and specificity. The compound may inhibit or activate biological pathways by modulating the activity of its targets, leading to various physiological effects.
Comparison with Similar Compounds
Table 1: Key Structural Features and Properties
Physicochemical Properties
- Lipophilicity: The phenoxyethyl group in the target compound increases logP compared to sulfamoyl or thiazolyl analogs, favoring blood-brain barrier penetration .
- Solubility : Sulfamoyl or methoxyethyl substituents (e.g., in ) improve aqueous solubility relative to purely aromatic chains.
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